![molecular formula C25H22F3N3O3S2 B11967529 2-[(3Z)-2-oxo-3-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)-2,3-dihydro-1H-indol-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B11967529.png)
2-[(3Z)-2-oxo-3-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)-2,3-dihydro-1H-indol-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(3Z)-2-Oxo-3-(4-Oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-yliden)-2,3-dihydro-1H-indol-1-yl]-N-[3-(Trifluormethyl)phenyl]acetamid ist eine synthetische organische Verbindung mit potenziellen Anwendungen in verschiedenen Bereichen wie der medizinischen Chemie, der Materialwissenschaft und der chemischen Forschung. Die Verbindung verfügt über eine komplexe Struktur mit mehreren funktionellen Gruppen, darunter Indol-, Thiazolidin- und Trifluormethylphenylgruppen.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-[(3Z)-2-Oxo-3-(4-Oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-yliden)-2,3-dihydro-1H-indol-1-yl]-N-[3-(Trifluormethyl)phenyl]acetamid beinhaltet typischerweise mehrstufige organische Reaktionen. Die wichtigsten Schritte können beinhalten:
- Bildung des Thiazolidinrings durch eine Cyclisierungsreaktion.
- Einführung der Indol-Einheit durch eine Kondensationsreaktion.
- Anlagerung der Trifluormethylphenylgruppe durch eine Substitutionsreaktion.
- Endgültige Acylierung zur Bildung der Acetamid-Verknüpfung.
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung würde wahrscheinlich eine Optimierung des Synthesewegs beinhalten, um die Ausbeute und Reinheit zu maximieren. Dies kann die Verwendung von Katalysatoren, kontrollierte Reaktionsbedingungen (Temperatur, Druck, pH-Wert) und Reinigungsverfahren wie Umkristallisation oder Chromatographie umfassen.
Analyse Chemischer Reaktionen
Reaktionstypen
Die Verbindung kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Umwandlung von funktionellen Gruppen in höhere Oxidationsstufen.
Reduktion: Reduktion von Carbonyl- oder anderen reduzierbaren Gruppen.
Substitution: Ersatz von funktionellen Gruppen durch andere Substituenten.
Cyclisierung: Bildung zusätzlicher Ringstrukturen.
Häufige Reagenzien und Bedingungen
Oxidation: Verwendung von Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid.
Reduktion: Verwendung von Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid.
Substitution: Verwendung von Nukleophilen oder Elektrophilen unter geeigneten Bedingungen.
Cyclisierung: Verwendung von Katalysatoren oder spezifischen Reaktionsbedingungen, um den Ringschluss zu fördern.
Geformte Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den beteiligten funktionellen Gruppen und den Reaktionsbedingungen ab. Beispielsweise kann die Oxidation zu Carbonsäuren oder Ketonen führen, während die Reduktion zu Alkoholen oder Aminen führen kann.
Wissenschaftliche Forschungsanwendungen
Chemie
Die Verbindung kann als Baustein für die Synthese komplexerer Moleküle oder als Reagenz in verschiedenen organischen Reaktionen verwendet werden.
Biologie
Medizin
Die Verbindung kann als pharmazeutisches Mittel potenziell sein, insbesondere wenn sie biologische Aktivität wie entzündungshemmende, antimikrobielle oder krebshemmende Eigenschaften aufweist.
Industrie
In industriellen Anwendungen kann die Verbindung bei der Entwicklung neuer Materialien wie Polymere oder Beschichtungen oder als Katalysator in chemischen Prozessen verwendet werden.
Wirkmechanismus
Der Wirkmechanismus von 2-[(3Z)-2-Oxo-3-(4-Oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-yliden)-2,3-dihydro-1H-indol-1-yl]-N-[3-(Trifluormethyl)phenyl]acetamid hängt von seinen spezifischen Wechselwirkungen mit molekularen Zielstrukturen ab. Dies kann die Bindung an Enzyme, Rezeptoren oder andere Proteine beinhalten, was zu einer Modulation biochemischer Pfade führt.
Wirkmechanismus
The mechanism of action of 2-[(3Z)-2-oxo-3-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)-2,3-dihydro-1H-indol-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide would depend on its specific interactions with molecular targets. This may involve binding to enzymes, receptors, or other proteins, leading to modulation of biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 2-Oxo-3-(4-Oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-yliden)-2,3-dihydro-1H-indol
- N-[3-(Trifluormethyl)phenyl]acetamid
- Thiazolidin-Derivate
- Indol-Derivate
Einzigartigkeit
Die Einzigartigkeit von 2-[(3Z)-2-Oxo-3-(4-Oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-yliden)-2,3-dihydro-1H-indol-1-yl]-N-[3-(Trifluormethyl)phenyl]acetamid liegt in seiner komplexen Struktur, die mehrere funktionelle Gruppen und heterocyclische Ringe kombiniert. Diese Komplexität kann einzigartige chemische und biologische Eigenschaften verleihen und sie zu einer wertvollen Verbindung für Forschung und Entwicklung machen.
Eigenschaften
Molekularformel |
C25H22F3N3O3S2 |
|---|---|
Molekulargewicht |
533.6 g/mol |
IUPAC-Name |
2-[(3Z)-2-oxo-3-(4-oxo-3-pentyl-2-sulfanylidene-1,3-thiazolidin-5-ylidene)indol-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C25H22F3N3O3S2/c1-2-3-6-12-30-23(34)21(36-24(30)35)20-17-10-4-5-11-18(17)31(22(20)33)14-19(32)29-16-9-7-8-15(13-16)25(26,27)28/h4-5,7-11,13H,2-3,6,12,14H2,1H3,(H,29,32)/b21-20- |
InChI-Schlüssel |
SYQSWDIWGUOVFK-MRCUWXFGSA-N |
Isomerische SMILES |
CCCCCN1C(=O)/C(=C/2\C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=CC(=C4)C(F)(F)F)/SC1=S |
Kanonische SMILES |
CCCCCN1C(=O)C(=C2C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=CC(=C4)C(F)(F)F)SC1=S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


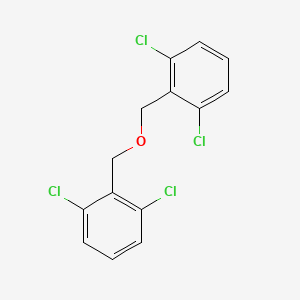
![4-{[(E)-(4-propoxyphenyl)methylidene]amino}-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11967470.png)
![methyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-benzylidene-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11967473.png)
![2-((3Z)-3-{3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}-2-oxo-2,3-dihydro-1H-indol-1-yl)-N-(3-methylphenyl)acetamide](/img/structure/B11967481.png)
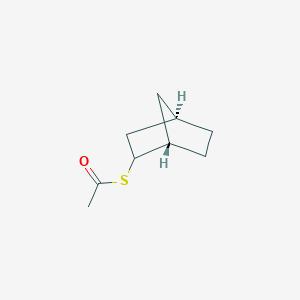
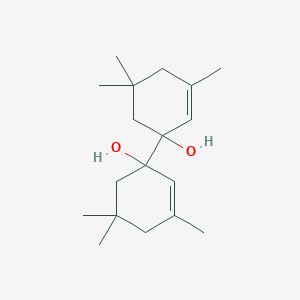
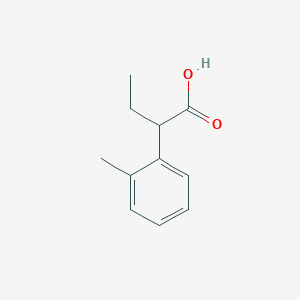
![1-[4-(3,4-Dichlorobenzyl)piperazin-1-yl]-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11967498.png)
![4-{[(E)-(4-Nitrophenyl)methylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11967499.png)

![(5Z)-5-({3-[4-(Isopentyloxy)phenyl]-1-phenyl-1H-pyrazol-4-YL}methylene)-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11967507.png)
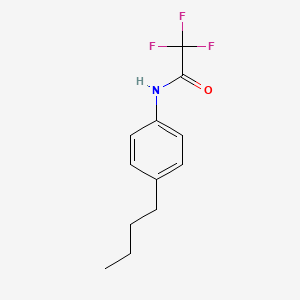

![2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B11967519.png)
